Tri-O-acetyl-D-glucal
Overview
Description
Tri-O-acetyl-D-glucal, also known as 1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose, is an important carbohydrate derivative. It is a glycal, which is an unsaturated sugar derivative characterized by the presence of a double bond between the first and second carbon atoms. This compound is widely used in organic synthesis, particularly in the preparation of various glycosides and oligosaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-O-acetyl-D-glucal can be synthesized through several methods. One common approach involves the acetylation of D-glucal. The process typically includes the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 3, 4, and 6 .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tri-O-acetyl-D-glucal undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in this compound can participate in electrophilic addition reactions, introducing halogens or epoxides.
Ferrier Rearrangement: This reaction involves the rearrangement of the glycal with an alcohol and a Lewis acid to produce a 2,3-unsaturated product.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the anomeric carbon, leading to the formation of glycosides.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine or iodine can be used under mild conditions to add across the double bond.
Ferrier Rearrangement: Typically involves the use of a Lewis acid like boron trifluoride etherate in the presence of an alcohol.
Substitution Reactions: Common reagents include alcohols or phenols, often in the presence of an acid catalyst.
Major Products Formed
Electrophilic Addition: Halogenated or epoxidized derivatives.
Ferrier Rearrangement: 2,3-unsaturated glycosides.
Substitution Reactions: Various glycosides depending on the substituent used.
Scientific Research Applications
Mechanism of Action
The mechanism by which Tri-O-acetyl-D-glucal exerts its effects is primarily through its reactivity as a glycal. The double bond in the glycal structure allows for various chemical transformations, enabling the synthesis of diverse glycosides and oligosaccharides. These compounds can interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Tri-O-benzyl-D-glucal: Another glycal derivative with benzyl protecting groups instead of acetyl groups.
D-Glucal: The parent compound without any acetyl groups.
3,4-Di-O-acetyl-6-deoxy-L-glucal: A similar compound with acetyl groups at positions 3 and 4 and a deoxy group at position 6.
Uniqueness
Tri-O-acetyl-D-glucal is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of acetyl groups at positions 3, 4, and 6 allows for targeted transformations, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UTUOFQBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | Tri-O-acetyl-D-glucal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21786 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3685-88-9, 2873-29-2 | |
Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-O-acetyl-D-glucal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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